molecular formula C17H16FN3O2S B11499605 Benzenesulfonamide, 4-fluoro-N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-

Benzenesulfonamide, 4-fluoro-N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-

Cat. No.: B11499605
M. Wt: 345.4 g/mol
InChI Key: LENUCEBFKYVOTR-UHFFFAOYSA-N
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Description

4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorinated benzene ring, an imidazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with an imidazole-containing intermediate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The sulfonamide group may interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: The unique combination of a fluorinated benzene ring, imidazole moiety, and sulfonamide group in 4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H16FN3O2S/c1-13(20-24(22,23)17-8-4-15(18)5-9-17)14-2-6-16(7-3-14)21-11-10-19-12-21/h2-13,20H,1H3

InChI Key

LENUCEBFKYVOTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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